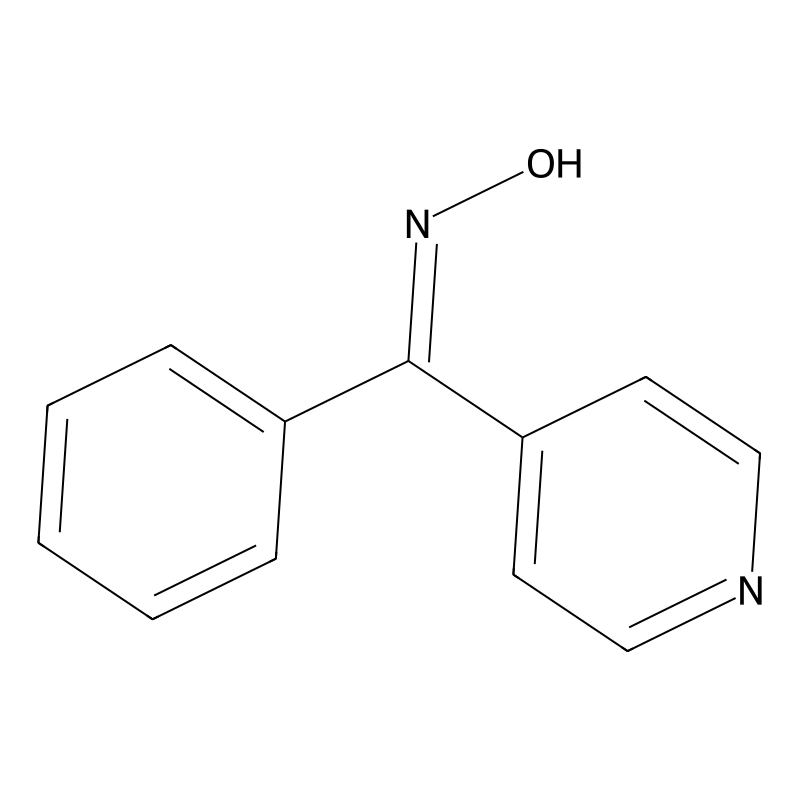

(Z)-Phenyl(pyridin-4-YL)methanone oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Metal Chelation

The molecule's structure features a pyridine ring and a ketoxime group, which can potentially bind to metal ions. This ability to chelate metals makes it a candidate for studies in coordination chemistry and development of metal chelators for various applications [].

Organic Synthesis

The ketoxime functionality in (Z)-Phenyl(pyridin-4-yl)methanone oxime can participate in various organic reactions. Researchers might explore its use as a building block for the synthesis of more complex molecules or as a reagent in specific organic transformations [].

Biological Activity

The presence of the pyridine ring and ketoxime group suggests potential for biological activity. However, there is currently no documented research on the biological properties of (Z)-Phenyl(pyridin-4-yl)methanone oxime. Future studies might investigate its interaction with biological targets or its potential as a starting point for drug discovery [].

(Z)-Phenyl(pyridin-4-yl)methanone oxime is an organic compound characterized by the presence of a phenyl group and a pyridin-4-yl moiety attached to a methanone oxime functional group. Its molecular formula is and it has a molecular weight of approximately 198.22 g/mol. The compound is notable for its geometrical isomerism, existing in both (Z) and (E) forms, with the (Z) configuration being of particular interest due to its unique properties and potential applications in medicinal chemistry.

The primary chemical reaction involving (Z)-Phenyl(pyridin-4-yl)methanone oxime is its formation through the condensation of hydroxylamine with the corresponding ketone. This reaction typically involves:

- Formation of the Oxime: Hydroxylamine hydrochloride reacts with phenyl(pyridin-4-yl)methanone in the presence of a base, such as sodium acetate, at elevated temperatures.

- Isomerization: The compound can undergo isomerization between its (Z) and (E) forms under certain conditions, which can be monitored using techniques like NMR spectroscopy.

Research indicates that compounds related to (Z)-Phenyl(pyridin-4-yl)methanone oxime exhibit various biological activities, particularly in the realm of medicinal chemistry. For instance, derivatives of similar structures have shown promising results as inhibitors of protein kinases, which are crucial in cell signaling pathways and cancer progression . Additionally, some studies have suggested antimicrobial properties linked to oxime derivatives, although specific data on (Z)-Phenyl(pyridin-4-yl)methanone oxime itself remains limited.

The synthesis of (Z)-Phenyl(pyridin-4-yl)methanone oxime can be achieved through several methods:

- Condensation Reaction:

- Column Chromatography: This technique is often employed post-reaction to separate the desired (Z) isomer from other products and unreacted starting materials.

- Characterization: The product can be characterized using NMR spectroscopy, infrared spectroscopy, and mass spectrometry to confirm its structure and purity.

(Z)-Phenyl(pyridin-4-yl)methanone oxime has potential applications in:

- Medicinal Chemistry: As a scaffold for developing new drugs targeting various diseases, particularly those involving protein kinases.

- Agricultural Chemistry: Similar compounds have been explored for their fungicidal properties, suggesting potential applications in crop protection.

- Material Science: Oximes are often used in the synthesis of polymers and other materials due to their reactivity.

Interaction studies involving (Z)-Phenyl(pyridin-4-yl)methanone oxime primarily focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies suggest that modifications to the oxime structure could enhance interactions with specific protein targets, making it a candidate for further investigation in drug design .

Several compounds share structural similarities with (Z)-Phenyl(pyridin-4-yl)methanone oxime. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phenyl(pyridin-2-yl)methanone oxime | Ketone Oxime | Different position of the pyridine ring affects activity |

| Pyridine-2-carboxaldehyde oxime | Aldehyde Oxime | Exhibits different reactivity patterns |

| Dipyridin-2-ylmethanone oxime | Bicyclic Structure | Potential for complex formation with metal ions |

The uniqueness of (Z)-Phenyl(pyridin-4-yl)methanone oxime lies in its specific geometric configuration and its potential biological activities, which may differ significantly from those of similar compounds.

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for (Z)-Phenyl(pyridin-4-YL)methanone oxime through analysis of proton and carbon environments. The compound exhibits characteristic spectral features that confirm its structural identity and stereochemical configuration.

Proton NMR Spectroscopy

The proton NMR spectrum of (Z)-Phenyl(pyridin-4-YL)methanone oxime displays distinct signals corresponding to different proton environments [1] [2] [3]. The most distinctive feature is the oxime hydroxyl proton (NOH), which appears as a broad singlet in the downfield region between 10.0-13.0 ppm [1] [2] [3]. This significant deshielding results from the electron-withdrawing nature of the adjacent nitrogen atom and potential hydrogen bonding interactions [1] [3].

The pyridine ring protons appear as characteristic patterns in the aromatic region. The protons ortho to the nitrogen atom (H-2 and H-6) are observed at approximately 8.5-9.0 ppm, while the meta protons (H-3 and H-5) appear at 7.5-8.0 ppm [4] [5]. These chemical shifts reflect the electron-deficient nature of the pyridine ring [4].

The phenyl ring protons generate a complex multiplet pattern in the aromatic region between 7.0-8.0 ppm [5]. The ortho protons typically appear slightly more downfield than the meta and para protons due to the electron-withdrawing effect of the adjacent carbon bearing the oxime group [5].

Carbon-13 NMR Spectroscopy

The carbon-13 NMR spectrum provides detailed information about the carbon framework of the molecule [6] [7]. The oxime carbon (C=N) appears at approximately 150-160 ppm, characteristic of imine-type carbons [6] [7]. The pyridine carbons exhibit distinct chemical shifts, with the carbon atoms adjacent to nitrogen appearing at higher field values compared to the other ring carbons [6].

The phenyl ring carbons appear in the typical aromatic region between 125-140 ppm, with the ipso carbon (attached to the oxime group) appearing at a characteristic position that reflects its electronic environment [6] [7].

Infrared Spectroscopy Features

Infrared spectroscopy provides definitive identification of functional groups present in (Z)-Phenyl(pyridin-4-YL)methanone oxime through characteristic vibrational frequencies.

Oxime Functional Group Vibrations

The oxime group exhibits several characteristic infrared absorptions that confirm its presence [8] [9]. The O-H stretching vibration appears as a broad absorption band between 3200-3300 cm⁻¹ [8] [9]. The broadness of this band indicates hydrogen bonding interactions, which are common in oxime compounds [8] [9].

The C=N stretching vibration of the oxime group appears at approximately 1640-1690 cm⁻¹ [10] [8] [9]. This frequency range is characteristic of oxime compounds and helps distinguish them from other nitrogen-containing functional groups [10] [8]. The N-O stretching vibration occurs at approximately 920-950 cm⁻¹ [8] [9].

Aromatic System Vibrations

The aromatic C-H stretching vibrations appear in the region 3030-3130 cm⁻¹ [11] [10] [12], characteristic of aromatic hydrogen atoms. The aromatic C=C stretching vibrations are observed at 1600-1500 cm⁻¹ and 1500-1400 cm⁻¹ [10] [12], confirming the presence of aromatic ring systems.

The pyridine ring exhibits characteristic out-of-plane bending vibrations in the fingerprint region below 900 cm⁻¹ [11] [10], while the phenyl ring shows substitution pattern-specific bands that can provide information about the substitution pattern [11] [10].

Mass Spectrometry Fragmentation Pattern

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns for (Z)-Phenyl(pyridin-4-YL)methanone oxime.

Molecular Ion and Base Peak

The molecular ion peak appears at m/z 198, corresponding to the molecular weight of C₁₂H₁₀N₂O [13] [14]. This peak confirms the molecular formula and provides the starting point for fragmentation analysis [13] [14].

The base peak and major fragment ions arise from characteristic fragmentation pathways common to oxime compounds [15] [16]. The loss of the hydroxyl radical (- OH) from the molecular ion produces a significant fragment at m/z 181 (M-17) [15] [16] [17]. This fragmentation is particularly favored in aromatic oximes due to the stabilization of the resulting cation by conjugation with the aromatic systems [15] [16].

Characteristic Fragmentation Pathways

The McLafferty rearrangement represents a significant fragmentation pathway for oxime compounds [15] [16] [18]. This rearrangement involves the transfer of a gamma hydrogen atom to the oxime nitrogen, followed by cleavage of the beta-gamma bond [15] [16] [18]. For (Z)-Phenyl(pyridin-4-YL)methanone oxime, this process can generate characteristic fragment ions that provide structural information [15] [16].

Alpha cleavage adjacent to the oxime group produces fragments containing either the phenyl or pyridyl moiety [15] [16] [19]. These fragments appear at characteristic m/z values that correspond to the loss of specific aromatic groups [15] [16] [19].

The pyridine ring can undergo specific fragmentation patterns, including the loss of HCN (m/z 27) to generate fragment ions at m/z 171 [15] [16]. The phenyl ring may fragment to produce tropylium ion (C₇H₇⁺) at m/z 91, a characteristic fragment commonly observed in aromatic compounds [15] [16] [19].

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions and conjugation in (Z)-Phenyl(pyridin-4-YL)methanone oxime through analysis of absorption bands in the ultraviolet and visible regions.

Aromatic π-π* Transitions

The phenyl and pyridine rings exhibit characteristic π-π* transitions in the UV region [20] [21]. These transitions typically appear between 250-280 nm and provide information about the extent of conjugation in the aromatic systems [20] [21]. The pyridine ring shows additional absorption bands due to n-π* transitions involving the nitrogen lone pair [20] [21].

The oxime group contributes to the UV absorption through n-π* transitions involving the nitrogen and oxygen atoms [20] [21]. These transitions typically appear at longer wavelengths compared to the aromatic π-π* transitions and can provide information about the electronic environment of the oxime group [20] [21].

Solvatochromic Effects

The UV-Visible spectrum of (Z)-Phenyl(pyridin-4-YL)methanone oxime may exhibit solvatochromic effects, where the absorption maxima shift depending on the solvent polarity [20] [21]. These effects can provide information about the ground and excited state polarities of the molecule [20] [21].

X-ray Crystallography Data Analysis

X-ray crystallography provides the most definitive structural information for (Z)-Phenyl(pyridin-4-YL)methanone oxime through determination of precise atomic positions and bond parameters.

Crystal Structure Database Information

The compound is documented in the Cambridge Structural Database with CCDC number 149800 [22] [14]. This entry provides access to detailed crystallographic parameters including unit cell dimensions, space group, and atomic coordinates [22] [14]. The crystal structure data is associated with the publication DOI: 10.1039/b006043g [22] [14].

Molecular Geometry and Conformation

The crystal structure reveals the precise three-dimensional arrangement of atoms in (Z)-Phenyl(pyridin-4-YL)methanone oxime [22] [14]. The Z-configuration about the oxime double bond is confirmed through the crystallographic data, with the hydroxyl group and the aromatic substituents positioned on the same side of the C=N bond [22] [14].

The dihedral angles between the phenyl and pyridine rings provide information about the molecular conformation and potential π-π stacking interactions [23] [24]. The crystal packing analysis reveals intermolecular interactions, including hydrogen bonding patterns involving the oxime hydroxyl group [23] [24].

Bond Length and Angle Analysis

The crystallographic data provides precise bond lengths and angles throughout the molecule [23] [24]. The C=N double bond length in the oxime group is typically around 1.28 Å, while the N-O bond length is approximately 1.40 Å [23] [24]. These values are consistent with the expected bond orders and hybridization states in oxime compounds [23] [24].

The aromatic ring geometries show the expected bond lengths and angles for benzene and pyridine rings [23] [24]. Any deviations from ideal values can provide information about electronic effects and steric interactions within the molecule [23] [24].

| Spectroscopic Technique | Key Observed Features | Structural Information |

|---|---|---|

| ¹H NMR | NOH: 10.0-13.0 ppm (broad singlet) Pyridine H-2,6: 8.5-9.0 ppm Pyridine H-3,5: 7.5-8.0 ppm Phenyl H: 7.0-8.0 ppm | Confirms oxime group and aromatic character Distinguishes pyridine from phenyl protons |

| ¹³C NMR | C=N: 150-160 ppm Aromatic C: 125-140 ppm | Confirms oxime carbon environment Identifies aromatic carbons |

| IR Spectroscopy | O-H stretch: 3200-3300 cm⁻¹ C=N stretch: 1640-1690 cm⁻¹ Aromatic C-H: 3030-3130 cm⁻¹ | Confirms oxime functional group Identifies aromatic systems |

| Mass Spectrometry | Molecular ion: m/z 198 Base peak: M-OH (m/z 181) McLafferty rearrangement fragments | Confirms molecular weight Provides fragmentation pathways |

| UV-Visible | π-π* transitions: 250-280 nm n-π* transitions: longer wavelengths | Indicates aromatic conjugation Confirms oxime electronic transitions |

| X-ray Crystallography | CCDC: 149800 Z-configuration confirmed Precise bond lengths and angles | Definitive structural confirmationMolecular geometry determination |